1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE
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Overview
Description
1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE is a complex organic compound that belongs to the class of isobenzofurans. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a dihydrobenzoisobenzofuran moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE involves several steps, starting with the preparation of the isobenzofuran core. One common method for synthesizing isobenzofuran derivatives is through the oxidation of indane derivatives using molecular oxygen in subcritical water . This environmentally benign procedure does not require a catalyst and can be performed in a single step. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and the critical temperature (374°C), under oxygen pressure .
For industrial production, the synthesis may be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various organic solvents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
The major products formed from these reactions include various substituted isobenzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE involves its interaction with various molecular targets and pathways. The compound’s isobenzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to specific biological effects . For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by targeting bacterial enzymes and disrupting cell wall synthesis .
Comparison with Similar Compounds
1-(1,3-DIHYDROBENZO[E]ISOBENZOFURAN-4-YLMETHYL)PYRROLIDINE can be compared with other similar compounds, such as benzofuran and its derivatives. Benzofuran compounds, like psoralen and angelicin, are known for their biological activities, including antimicrobial and anticancer properties . The unique structural features of this compound, such as the presence of the pyrrolidine ring, differentiate it from other benzofuran derivatives and contribute to its distinct chemical and biological properties.
Similar Compounds
- Benzofuran
- Psoralen
- Angelicin
- Benzofuran carbohydrazide
Properties
IUPAC Name |
1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-15-13(5-1)9-14(10-18-7-3-4-8-18)16-11-19-12-17(15)16/h1-2,5-6,9H,3-4,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOWZJUFOFYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=CC=CC=C3C4=C2COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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